7-溴-3-氧代-4H-1,4-苯并噁嗪-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
口服活性拮抗剂的合成
开发了一种涉及“7-溴-3-氧代-4H-1,4-苯并恶嗪-5-羧酸”的实用合成方法,用于创建口服活性 CCR5 拮抗剂,这对于治疗 HIV 等疾病的潜在治疗应用至关重要。此合成途径包括酯化、克莱森型反应和铃木-宫浦反应,突出了该化合物在复杂有机合成过程中的多功能性 (Ikemoto 等,2005)。
抑制人肥大细胞色氨酸酶
研究表明,苯并恶嗪衍生物可用于制备抑制人肥大细胞色氨酸酶的化合物,该酶与过敏反应有关。这说明了这些化合物在治疗肥大细胞脱颗粒介导的过敏性疾病和病症中的潜在治疗应用 (Combrink 等,1998)。
抗菌活性
研究还探讨了从苯并恶嗪衍生物(包括“7-溴-3-氧代-4H-1,4-苯并恶嗪-5-羧酸”)开始合成喹唑啉酮,并对其抗菌活性进行了后续测试。这强调了此类化合物在开发新型抗菌剂中的重要性 (Patel 等,2006)。
合成多种化学结构
另一个应用涉及合成各种化学结构,例如乙基 7-氨基取代的 1,4-二氢-3H-2,3-苯并恶嗪,证明了该化合物在生成一系列具有药物开发和其他应用潜力的生物活性分子的效用 (胡英河,2006)。
作用机制
Target of Action
The primary targets of 7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid, also known as AT20466, are cancer cells . The compound has been tested for its in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .
Mode of Action
7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid interacts with its targets through a process of molecular docking with the Epidermal Growth Factor Receptor (EGFR) . This interaction strengthens the in vitro anticancer activity of the compound .
Biochemical Pathways
The compound’s interaction with egfr suggests that it may influence pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of 7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid’s action are primarily its remarkable anticancer activity . Three of the compounds exhibited significant anticancer activity compared to the standard drug etoposide .
属性
IUPAC Name |
7-bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c10-4-1-5(9(13)14)8-6(2-4)15-3-7(12)11-8/h1-2H,3H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZBHNNHAQZIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2O1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782554-43-1 |
Source
|
Record name | 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。